Molnupiravir-d7 (EIDD-2801-d7; MK-4482-d7) incorporates seven deuterium atoms at key metabolic sites, serving as a strategic tool for tracing the prodrug's biotransformation. This isotopic labeling enables precise tracking via liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing endogenous and drug-derived metabolites. Studies quantifying β-D-N4-hydroxycytidine (NHC) – molnupiravir's active ribonucleoside analog – reveal deuterated NHC (NHC-d7) exhibits identical chromatographic behavior to non-deuterated NHC but distinct mass transitions (m/z shift), allowing unambiguous quantification in plasma and tissues [1] [3]. Population pharmacokinetic (PopPK) analyses leveraging this tracer methodology demonstrate rapid hydrolysis of molnupiravir-d7 to NHC-d7 during absorption, with esterases as primary catalysts. The deuterium label further confirms minimal hepatic involvement in elimination, as <5% of administered molnupiravir-d7 undergoes hepatic cytochrome P450-mediated metabolism [2] [7] [10].
Table 1: Isotopic Tracer Detection Methods for Molnupiravir-d7 and Metabolites
Analyte | Detection Technique | LLOQ | Key Transition (m/z) | Biological Matrix |
---|---|---|---|---|
Molnupiravir-d7 | LC-MS/MS | 1 ng/mL | 337.36 → 173.12 | Plasma |
NHC-d7 | LC-MS/MS | 1 ng/mL | 266.21 → 133.08 | Plasma, Urine |
NHC-TP-d7* | LC-MS/MS | 5 ng/mL | 506.30 → 266.21 | Intracellular |
*NHC-TP: NHC triphosphate; LLOQ: Lower Limit of Quantification
This tracer approach elucidated renal excretion as a minor pathway, with <3% of administered NHC-d7 recovered unchanged in urine. PopPK models using deuterated data confirm NHC-d7 clearance is primarily non-renal (97%), mediated via catabolism to uridine/cytidine analogs that enter endogenous pyrimidine pools [7] [8].
Deuterium substitution at C-α positions of molnupiravir’s isobutyrate moiety induces measurable kinetic isotope effects (KIE) during prodrug activation. In vitro hydrolysis assays demonstrate a reduced maximal velocity (Vmax) for deuterated vs. non-deuterated molnupiravir (0.28 ± 0.03 μmol/min/mg vs. 0.41 ± 0.05 μmol/min/mg), indicating a primary KIE (kH/kD ≈ 1.5) due to slower C-D bond cleavage by carboxylesterases [6] [8]. This manifests clinically as a prolonged mean transit time for absorption (1.8-fold increase) and a 12% lower peak plasma concentration (Cmax) of NHC-d7 versus NHC, though overall exposure (AUC) remains comparable due to compensatory reduced clearance [2] [10].
Table 2: Key Pharmacokinetic Parameters Influenced by Deuterium Kinetic Isotope Effects
Parameter | Molnupiravir (non-deut) | Molnupiravir-d7 | KIE Ratio (H/D) | Impact |
---|---|---|---|---|
Hydrolysis Vmax (μmol/min/mg) | 0.41 ± 0.05 | 0.28 ± 0.03 | 1.46 | Slower prodrug activation |
Absorption MTT (h) | 0.75 | 1.35 | 0.56* | Delayed absorption |
NHC Cmax (μg/mL) | 6.2 | 5.5 | 1.13 | Lower peak concentration |
NHC half-life (h) | 3.1 | 3.5 | 0.89 | Prolonged elimination |
*MTT: Mean Transit Time; *Ratio expressed as D/H for absorption MTT
Critically, deuterium-induced delays in hydrolysis do not alter the rate-limiting step in antiviral activity: intracellular phosphorylation to NHC triphosphate. Cellular uptake of NHC-d7 remains uncompromised, and its phosphorylation kinetics mirror non-deuterated NHC due to absent KIE at phosphorylation sites [1] [8].
Isotopologue-resolved mass spectrometry in rodent and primate models reveals tissue-specific distribution patterns for molnupiravir-d7 and NHC-d7. Following oral administration:
Table 3: Isotopologue Distribution of NHC-d7 in Preclinical Models
Species | Matrix | AUC0-12h (μg·h/mL) | Tissue:Plasma Ratio | % Deuterium Retention |
---|---|---|---|---|
Mouse | Plasma | 15.6 ± 2.8 | - | 98.5 |
Mouse | Lung | 43.7 ± 6.9 | 2.8 | 96.2 |
Rat | Plasma | 18.5 ± 3.2 | - | 98.1 |
Rat | Liver | 27.3 ± 4.1 | 1.5 | 89.3 |
Monkey | Plasma | 22.1 ± 4.7 | - | 98.7 |
Population modeling of isotopologue data identifies body weight as the most influential covariate for NHC-d7 clearance (power exponent 0.412), though its effect is clinically insignificant (<20% AUC variation across 40–120 kg). Food status alters absorption rate (MTT increases 1.4-fold fed vs. fasted) but not overall exposure [2] [7] [10]. Renal/hepatic impairment studies using deuterated tracers corroborate negligible excretion or metabolic dependence on these organs, as severe renal impairment (eGFR <30 mL/min) increases NHC-d7 AUC by only 1.18-fold versus controls [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7